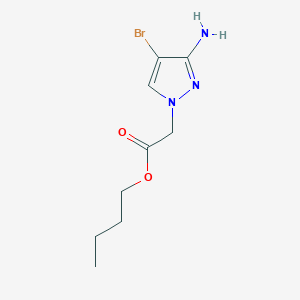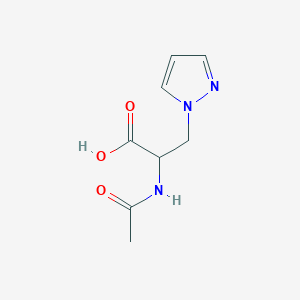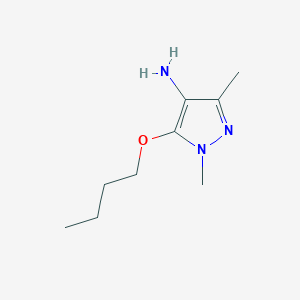
Potassium trifluoro(2-methylquinolin-6-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methylquinolin-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it highly reactive and useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylquinolin-6-yl)boranuide typically involves the reaction of 2-methylquinoline with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the potassium trifluoroborate salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of potassium trifluoro(2-methylquinolin-6-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-methylquinolin-6-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, boron-containing compounds, and substituted trifluoroborates.
Applications De Recherche Scientifique
Potassium trifluoro(2-methylquinolin-6-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other atoms, making it useful in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoro(isoquinolin-6-yl)boranuide
Uniqueness
Potassium trifluoro(2-methylquinolin-6-yl)boranuide is unique due to the presence of the 2-methylquinoline moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of quinoline derivatives and other complex molecules.
Propriétés
Formule moléculaire |
C10H8BF3KN |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methylquinolin-6-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
Clé InChI |
KUECFMIPBLPJHJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)








